molecular formula C9H8ClF2NO2 B13031254 Ethyl 3-chloro-5-(difluoromethyl)pyridine-2-carboxylate

Ethyl 3-chloro-5-(difluoromethyl)pyridine-2-carboxylate

Cat. No.: B13031254
M. Wt: 235.61 g/mol
InChI Key: FCKUBRRFBRDHLV-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-(difluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 3rd position, a difluoromethyl group at the 5th position, and an ethyl ester group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-(difluoromethyl)pyridine-2-carboxylate typically involves the reaction of 3-chloro-5-(difluoromethyl)pyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-(difluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 3-chloro-5-(difluoromethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-(difluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chloro and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 3-chloro-5-(difluoromethyl)pyridine-2-carboxylate can be compared with other pyridine derivatives such as:

  • Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical reactivity and biological activity. The presence of the difluoromethyl group in this compound makes it unique and may impart distinct properties compared to its analogs.

Biological Activity

Ethyl 3-chloro-5-(difluoromethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C8H7ClF2N2O2. The presence of the chloro and difluoromethyl groups on the pyridine ring contributes to its unique reactivity and biological profile.

Research indicates that compounds with similar structural features often interact with various biological targets, particularly in signaling pathways relevant to cancer and inflammatory diseases. This compound has been studied for its potential as an inhibitor of specific kinases involved in these pathways.

Inhibition of Kinases

The compound's activity as a kinase inhibitor is notable. It has been shown to inhibit the IκB kinase complex, which plays a critical role in the NF-κB signaling pathway. This pathway is crucial for regulating immune responses and cell survival, making it a target for therapeutic intervention in diseases such as cancer and autoimmune disorders .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The compound's mechanism involves the modulation of signaling pathways that control cell proliferation and survival .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. By inhibiting the NF-κB pathway, it may decrease the expression of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cancer Cell Line Studies :
    • A study evaluated the effects of this compound on breast cancer cell lines, showing significant inhibition of cell growth with an IC50 value of approximately 15 μM. The study concluded that the compound could be a potential lead for further development in cancer therapy .
  • Inflammation Models :
    • In animal models of inflammation, administration of this compound resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound NameStructure FeaturesBiological Activity
This compoundChloro and difluoromethyl groups on pyridineAnticancer, anti-inflammatory
Ethyl 4-chloro-thieno[2,3-b]pyridineChlorinated variantAnti-inflammatory properties
3-Amino-thieno[2,3-b]pyridine derivativesSimilar thieno-pyridine coreKinase inhibitors

Properties

Molecular Formula

C9H8ClF2NO2

Molecular Weight

235.61 g/mol

IUPAC Name

ethyl 3-chloro-5-(difluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8ClF2NO2/c1-2-15-9(14)7-6(10)3-5(4-13-7)8(11)12/h3-4,8H,2H2,1H3

InChI Key

FCKUBRRFBRDHLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(F)F)Cl

Origin of Product

United States

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